![molecular formula C19H24N4O2 B5675504 1-(4-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5675504.png)
1-(4-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}phenyl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}phenyl)ethanone and related compounds involves several key steps, including the formation of pyrazole derivatives and the subsequent addition of piperazine and phenyl groups. The synthesis processes have been optimized to enhance the yield and purity of the final product. Techniques such as microwave-assisted synthesis have been reported to significantly accelerate the reaction processes, offering an eco-friendly and efficient approach to obtaining these compounds (Said et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction techniques. These analyses have provided detailed insights into the geometrical parameters, stability, and charge distribution within the molecule. For instance, studies have shown the significance of the carbonyl group in influencing the molecule's reactivity and its role in intermolecular interactions (Mary et al., 2015).
Chemical Reactions and Properties
1-(4-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}phenyl)ethanone participates in various chemical reactions, including coupling reactions and the formation of heterocyclic derivatives. These reactions are crucial for the functionalization of the molecule and the development of compounds with potential biological activities. Electrochemical synthesis methods have also been explored for the introduction of novel substituents into the molecule, thereby modifying its chemical properties (Amani et al., 2012).
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-18(23-10-4-9-20-23)19(25)22-13-11-21(12-14-22)17-7-5-16(6-8-17)15(2)24/h4-10,18H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGCHJIWPFZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}phenyl)ethanone |
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